2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which imparts unique physical and chemical properties.
Preparation Methods
The synthesis of 2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-phenylpyridine-3-carbonitrile with trifluoromethylating agents under specific conditions.
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of reagents, catalysts, and reaction parameters is crucial in achieving efficient and cost-effective production .
Chemical Reactions Analysis
2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoromethyl group, which can affect the reactivity and selectivity of the compound.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is used to study the effects of trifluoromethyl groups on biological systems.
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
For example, in the context of agrochemicals, the compound may inhibit specific enzymes in pests, disrupting their metabolic processes and leading to their elimination . In pharmaceuticals, it may interact with receptors or enzymes involved in disease pathways, providing therapeutic benefits .
Comparison with Similar Compounds
2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but differs in the position of the fluorine atom.
Fipronil: A phenyl pyrazole compound containing trifluoromethyl and cyano groups.
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: This compound is similar in structure but lacks the trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
2-amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)19-12(18)9(10)7-17/h1-6H,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVUVOFHXAZICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550441 |
Source
|
Record name | 2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114085-00-6 |
Source
|
Record name | 2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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